molecular formula C8H6N2OS B11912435 1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone

1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone

Cat. No.: B11912435
M. Wt: 178.21 g/mol
InChI Key: PBFPXIQLJCPFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused thiophene and pyrimidine ring, makes it an interesting subject for research in various scientific fields.

Chemical Reactions Analysis

1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and bases like potassium carbonate . Major products formed from these reactions often include various substituted thienopyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone can be compared with other thienopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

1-thieno[3,2-d]pyrimidin-4-ylethanone

InChI

InChI=1S/C8H6N2OS/c1-5(11)7-8-6(2-3-12-8)9-4-10-7/h2-4H,1H3

InChI Key

PBFPXIQLJCPFGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=NC2=C1SC=C2

Origin of Product

United States

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